molecular formula C19H25N5O3 B5969969 4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one

4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one

Cat. No.: B5969969
M. Wt: 371.4 g/mol
InChI Key: ZMVLUOCQCTYDST-UHFFFAOYSA-N
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Description

4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a triazine ring, a dimethoxyphenyl group, and a pyrrolidinone moiety

Properties

IUPAC Name

4-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-5-24-12-13(9-17(24)25)11-23(2)19-21-14(10-20-22-19)18-15(26-3)7-6-8-16(18)27-4/h6-8,10,13H,5,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVLUOCQCTYDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN(C)C2=NC(=CN=N2)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the triazine and pyrrolidinone intermediates through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one can be compared with other similar compounds, such as:

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